1-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoyl)-N-methylprolinamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the prolinamide backbone, the introduction of the sulfonyl group, and the attachment of the chloro-thienyl group . The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound’s reactivity could be studied using various chemical reactions. For example, the reactivity of the sulfonyl group could be tested using nucleophilic substitution reactions . The reactivity of the chloro-thienyl group could be tested using electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, solubility, and stability, could be determined using various analytical techniques .Scientific Research Applications
Antitumor Agents
The compound 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide has been used in the synthesis of potent antitumor agents . It was used as a lead compound to create a new combinatorial library for antitumor drugs .
Antimicrobial Agents
The compound 1-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoyl)-N-methylprolinamide has been used in the synthesis of potent antimicrobial agents . A series of 1,3,4-thiadiazole derivatives were designed and synthesized using this compound as a starting material .
Antifungal Agents
The compound 1-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoyl)-N-methylprolinamide has also been used in the synthesis of potent antifungal agents . A series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized using this compound .
Single Ion Conducting Polymer Electrolytes
The compound 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide has been used in the synthesis of single ion conducting polymer electrolytes . It was used in a reversible addition-fragmentation chain transfer (RAFT) copolymerization reaction to obtain a polymer with hydrogen bonding .
Antioxidant Agents
The compound 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide has been used in the synthesis of antioxidant agents . It was used in the synthesis of thiazole derivatives, which have been found to have antioxidant properties .
Analgesic Agents
The compound 1-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoyl)-N-methylprolinamide has been used in the synthesis of analgesic agents . Thiazole derivatives synthesized using this compound have been found to have analgesic properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-27-23(29)22-19(15-20(31-22)18-12-6-3-7-13-18)26-24(27)30-16-21(28)25-14-8-11-17-9-4-2-5-10-17/h2-7,9-10,12-13,15H,8,11,14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNOXQCIQWALHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide |
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